An In-depth Technical Guide to 1,3,5-Tris(4-hydroxyphenyl)benzene: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1,3,5-Tris(4-hydroxyphenyl)benzene: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(4-hydroxyphenyl)benzene is a star-shaped polyphenolic compound characterized by a central benzene ring substituted with three 4-hydroxyphenyl groups at the 1, 3, and 5 positions. This unique C3-symmetric architecture imparts a range of interesting physical and chemical properties, making it a valuable building block in supramolecular chemistry, materials science, and potentially in the pharmaceutical field. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,3,5-Tris(4-hydroxyphenyl)benzene, detailed experimental protocols for its synthesis, and an exploration of its potential applications relevant to researchers and drug development professionals.
Core Physical and Chemical Properties
The physical and chemical characteristics of 1,3,5-Tris(4-hydroxyphenyl)benzene are summarized in the tables below, providing a quick reference for key quantitative data.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₈O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 354.4 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white or yellow to brown solid (crystals or powder) | --INVALID-LINK--[2], --INVALID-LINK--[3] |
| Melting Point | 233-240 °C (lit.) | --INVALID-LINK--[2][4] |
| Boiling Point (Predicted) | 572.3 ± 45.0 °C | --INVALID-LINK--[2][4] |
| Density (Predicted) | 1.263 ± 0.06 g/cm³ | --INVALID-LINK--[4] |
| pKa (Predicted) | 8.82 ± 0.30 | --INVALID-LINK-- |
Spectroscopic Data
| Spectrum Type | Key Peaks/Shifts |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3030 (aromatic C-H stretch), 1605, 1510, 1440 (aromatic C=C stretch), 1250 (C-O stretch), 830 (para-disubstituted benzene C-H bend) |
| ¹H NMR (DMSO-d₆, δ) | ~9.5 (s, 3H, -OH), ~7.5 (d, 6H, Ar-H), ~6.8 (d, 6H, Ar-H), ~7.7 (s, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ) | ~157 (Ar-C-OH), ~142 (Ar-C), ~132 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~116 (Ar-CH) |
Note: Specific NMR shifts can vary depending on the solvent and concentration. The values provided are approximate based on typical ranges for similar structures.
Solubility Profile
Quantitative solubility data for 1,3,5-Tris(4-hydroxyphenyl)benzene in common laboratory solvents is not extensively reported in the literature. However, based on its polyphenolic structure, a qualitative solubility profile can be inferred.
| Solvent | Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The large hydrophobic aromatic core counteracts the hydrophilic nature of the three hydroxyl groups. |
| Methanol, Ethanol | Soluble to moderately soluble | The polar hydroxyl groups can engage in hydrogen bonding with alcohols. |
| Acetone | Soluble | A polar aprotic solvent that can accept hydrogen bonds from the hydroxyl groups. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of compounds. A 10% DMSO solution has been used for in vitro studies of a related compound.[5] |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with strong solvating capabilities. |
| Toluene, Hexane | Sparingly soluble to insoluble | Non-polar solvents are unlikely to effectively solvate the polar hydroxyl groups. |
Experimental Protocols
Synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene
A common method for the synthesis of 1,3,5-Tris(4-hydroxyphenyl)benzene is the acid-catalyzed trimerization of 4-hydroxyacetophenone. The following protocol is adapted from a patented procedure.[6]
Materials:
-
4-Hydroxyacetophenone
-
Aniline
-
Anilinium hydrochloride (or another suitable acid catalyst)
-
Toluene
-
Hexane
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 4-hydroxyacetophenone and aniline in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of anilinium hydrochloride to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 185-190°C) under a nitrogen atmosphere for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture and add an equal volume of toluene. The product may precipitate as an oily residue.
-
Purification:
-
Wash the organic layer with an aqueous sodium hydroxide solution to remove unreacted 4-hydroxyacetophenone.
-
Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the product.
-
Alternatively, the oily residue can be triturated with a non-polar solvent like hexane to induce precipitation of the solid product.
-
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a suitable solvent (e.g., water or hexane) to remove impurities, and dry under vacuum to obtain 1,3,5-Tris(4-hydroxyphenyl)benzene.
Purification by Recrystallization:
Further purification can be achieved by recrystallization.[7][8]
-
Solvent Selection: Choose a solvent or solvent system in which 1,3,5-Tris(4-hydroxyphenyl)benzene is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like water or hexane) may be effective.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
Caption: Synthesis and purification workflow for 1,3,5-Tris(4-hydroxyphenyl)benzene.
Structural Information
Crystal Structure
The crystal structure of 1,3,5-Tris(4-hydroxyphenyl)benzene has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) database under the deposition number 173734 .[9] The crystallographic information file (CIF) can be accessed through the CCDC's "Access Structures" service.[10] The structure reveals a planar central benzene ring with the three hydroxyphenyl groups twisted out of this plane. The molecules pack in the solid state through a network of intermolecular hydrogen bonds between the hydroxyl groups.[11]
Reactivity and Stability
Reactivity
The reactivity of 1,3,5-Tris(4-hydroxyphenyl)benzene is primarily dictated by its three phenolic hydroxyl groups. These groups can undergo a variety of reactions, including:
-
Esterification and Etherification: The hydroxyl groups can be readily converted to esters or ethers, allowing for the functionalization of the molecule.
-
Polymerization: It serves as a trifunctional monomer in the synthesis of polymers, such as epoxy resins and polycarbonates, where it can act as a cross-linking agent.[6]
-
Supramolecular Chemistry: The hydroxyl groups are capable of forming strong hydrogen bonds, making it an excellent building block for the construction of hydrogen-bonded organic frameworks (HOFs) and other supramolecular assemblies.[11]
-
Coordination Chemistry: The hydroxyl groups can be deprotonated to form phenoxide ions, which can then coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers.
Caption: Key reaction pathways involving 1,3,5-Tris(4-hydroxyphenyl)benzene.
Thermal Stability
Potential Applications in Research and Drug Development
The unique structure of 1,3,5-Tris(4-hydroxyphenyl)benzene makes it a molecule of interest for various applications.
Materials Science
-
Porous Materials: It is a key building block for the synthesis of Covalent Organic Frameworks (COFs) and Hydrogen-Bonded Organic Frameworks (HOFs), which are materials with high surface areas and potential applications in gas storage, separation, and catalysis.[11]
-
Polymers: Its use as a cross-linking agent can enhance the thermal and mechanical properties of polymers.[6]
Potential in Drug Development
While direct biological activity data for 1,3,5-Tris(4-hydroxyphenyl)benzene is limited, its polyphenolic nature suggests potential avenues for exploration in drug development. Many polyphenolic compounds are known to possess a wide range of biological activities.
-
Enzyme Inhibition: Polyphenols are known to inhibit various enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.[14] Given its structure, 1,3,5-Tris(4-hydroxyphenyl)benzene could be investigated as an inhibitor for enzymes implicated in various diseases.
-
Antioxidant Activity: The phenolic hydroxyl groups are potential radical scavengers, suggesting that the compound may exhibit antioxidant properties.
-
Scaffold for Drug Design: The C3-symmetric core of 1,3,5-Tris(4-hydroxyphenyl)benzene can serve as a rigid scaffold for the design of novel therapeutic agents. By functionalizing the hydroxyl groups or the aromatic rings, libraries of compounds can be synthesized and screened for various biological targets. For instance, a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene, has been investigated for its anticancer potential through DNA binding.[5]
It is important to note that any potential therapeutic application would require extensive in vitro and in vivo studies to evaluate its efficacy, toxicity, and pharmacokinetic profile.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3,5-Tris(4-hydroxyphenyl)benzene is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.
Conclusion
1,3,5-Tris(4-hydroxyphenyl)benzene is a versatile molecule with a well-defined structure and a range of interesting chemical properties. Its utility as a building block in materials science is well-established. While its direct applications in drug development are yet to be fully explored, its polyphenolic nature and rigid scaffold make it an attractive starting point for the design and synthesis of new bioactive compounds. Further research into its biological activities, including cytotoxicity, enzyme inhibition, and effects on cellular signaling pathways, is warranted to unlock its full potential in the pharmaceutical sciences. This technical guide provides a solid foundation of its known properties to aid researchers in these future investigations.
References
- 1. 1,3,5-Tris(4-hydroxyphenyl)benzene | C24H18O3 | CID 348148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1 3 5-TRIS(4-HYDROXYPHENYL)BENZENE 97 CAS#: 15797-52-1 [m.chemicalbook.com]
- 3. H36549.03 [thermofisher.com]
- 4. 1 3 5-TRIS(4-HYDROXYPHENYL)BENZENE 97 | 15797-52-1 [amp.chemicalbook.com]
- 5. Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5344980A - Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Thermogravimetric Analysis (TGA) - of Biomass and Materials [celignis.com]
- 10. mdpi.com [mdpi.com]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
